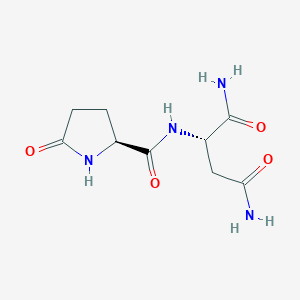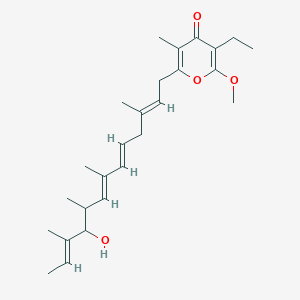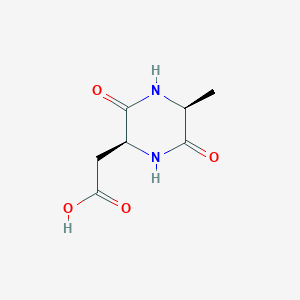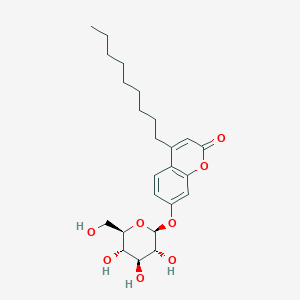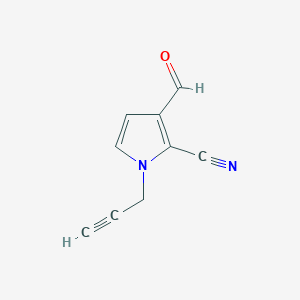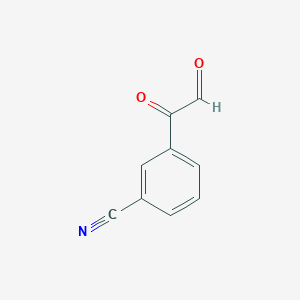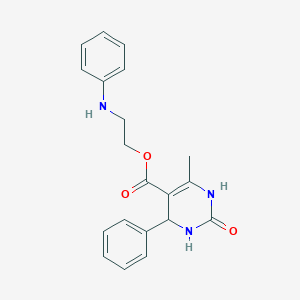
2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine, also known as TATP, is a heterocyclic compound with a pyrimidine ring structure. TATP has gained significant attention in the scientific community due to its potential applications in drug development and research.
Mecanismo De Acción
The mechanism of action of 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cell proliferation and apoptosis. 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter implicated in Alzheimer's disease.
Efectos Bioquímicos Y Fisiológicos
2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the formation of beta-amyloid peptides, and inhibit the activity of acetylcholinesterase. 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine has also been shown to exhibit anti-inflammatory activity, which may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine is its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine is also relatively easy to synthesize, which makes it a useful compound for research purposes. However, one limitation of 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research involving 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine. One area of interest is the development of 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine analogs with improved pharmacological properties. Another area of interest is the investigation of the mechanism of action of 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine, which may lead to the development of novel therapeutic agents. Additionally, further studies are needed to investigate the potential toxicity of 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine and its analogs, which may have implications for their use in drug development.
Métodos De Síntesis
The synthesis of 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine involves the reaction of 4-phenyl-1,2,3,6-tetrahydropyrimidine-2,5-dione with beta-anilinoethyl chloroformate in the presence of a base. The resulting intermediate is then reacted with methyl isocyanate to yield 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine.
Aplicaciones Científicas De Investigación
2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine has been extensively studied for its potential applications in drug development. It has been shown to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine has also been investigated for its potential as a therapeutic agent for Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid peptides, which are implicated in the pathogenesis of the disease.
Propiedades
Número CAS |
102207-80-7 |
|---|---|
Nombre del producto |
2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine |
Fórmula molecular |
C20H21N3O3 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
2-anilinoethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H21N3O3/c1-14-17(18(23-20(25)22-14)15-8-4-2-5-9-15)19(24)26-13-12-21-16-10-6-3-7-11-16/h2-11,18,21H,12-13H2,1H3,(H2,22,23,25) |
Clave InChI |
GONLRMKWWVKHAN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)OCCNC3=CC=CC=C3 |
SMILES canónico |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)OCCNC3=CC=CC=C3 |
Otros números CAS |
102207-80-7 |
Sinónimos |
2-anilinoethyl 4-methyl-2-oxo-6-phenyl-3,6-dihydro-1H-pyrimidine-5-car boxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




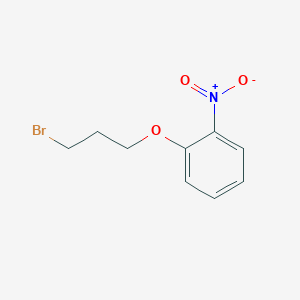
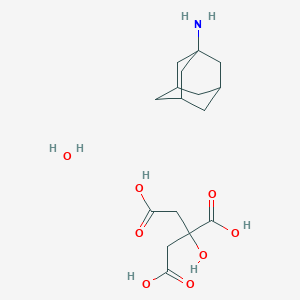
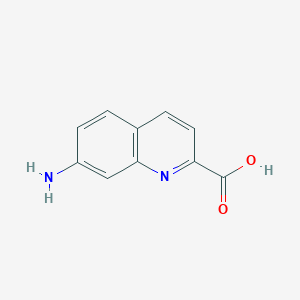
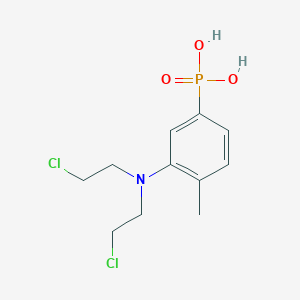
![2-[3-[1,3-Bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane](/img/structure/B11515.png)
